molecular formula C10H12BrFO B8168409 1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene

1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene

Cat. No.: B8168409
M. Wt: 247.10 g/mol
InChI Key: XSORXAABAHANCG-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene is an organic compound belonging to the class of fluorobenzenes It contains a fluorine atom attached to a benzene ring, along with a bromopropoxy group and a methyl group

Preparation Methods

The synthesis of 1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene typically involves the reaction of 3-fluoro-5-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The general procedure involves heating the mixture under reflux overnight, followed by purification through column chromatography .

Chemical Reactions Analysis

1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions for these reactions include bases like potassium carbonate, solvents such as acetonitrile, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene involves its interaction with molecular targets through its functional groups. The bromopropoxy group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

1-(3-Bromopropoxy)-3-fluoro-5-methylbenzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3-bromopropoxy)-3-fluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-8-5-9(12)7-10(6-8)13-4-2-3-11/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSORXAABAHANCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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